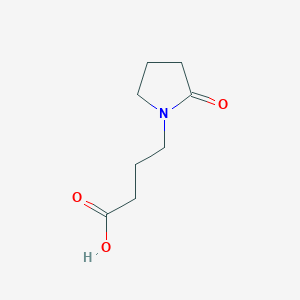
4-(2-Oxopyrrolidin-1-yl)butanoic acid
Übersicht
Beschreibung
4-(2-Oxopyrrolidin-1-yl)butanoic acid is a compound that has been studied for its potential as a pharmaceutical agent, particularly in the context of antilipidemic activity. The compound and its derivatives have been synthesized and evaluated for their biological effects, especially on plasma triglyceride and cholesterol levels . The synthesis of this compound involves various organic reactions, including cyclization and alkylation, to produce the desired pyrrolidinone structure .
Synthesis Analysis
The synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic acid derivatives has been achieved through different methods. One approach involves the reaction of chloroacetamide with potassium salts of γ-aminobutyric acid to yield substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which upon thermal cyclization produce 2-(2-oxopyrrolidin-1-yl)acetamides . Another method includes the resolution of diastereomeric amides followed by deamination to obtain optically active carboxylic acids, which are key intermediates in the synthesis of antilipidemic agents .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been determined using single-crystal X-ray diffraction studies. These studies reveal the presence of strong hydrogen-bonded chains and intermolecular interactions that contribute to the stability of the crystal structure . Similarly, the crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid has been elucidated, showing a monoclinic system with specific bond angles and distances that define its three-dimensional arrangement .
Chemical Reactions Analysis
The chemical reactivity of 4-(2-Oxopyrrolidin-1-yl)butanoic acid derivatives includes their ability to undergo various reactions, such as esterification, amidation, and cyclization. These reactions are crucial for modifying the structure and enhancing the biological activity of the compound. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenoxy]propanoic acid involves a condensation reaction followed by further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Oxopyrrolidin-1-yl)butanoic acid and its derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the compound's solid-state properties, such as lattice parameters and hydrogen bonding patterns . These properties are essential for understanding the compound's stability, solubility, and interaction with biological targets. The polymorphic forms of related compounds also demonstrate the importance of crystal structure in determining the physical properties of these molecules .
Wissenschaftliche Forschungsanwendungen
1. Environmental Science and Pollution Research
- Application : This compound is used in the study of bacterial degradation of 1-octylpyrrolidin-2-one (NOP) by river water and soil bacteria .
- Method : The degradation was initiated by the octane-utilising bacteria of the genus Phenylobacterium, which used four carbon atoms of the NOP octyl chain and oxidised terminal carbon atom of the remaining chain . The structure of the intermediate produced by phenylobacteria was elucidated following the results obtained from the detailed electrospray mass spectrometry (ESI–MS) analysis .
- Results : The experiments showed that it is a 4-(2-oxopyrrolidin-1-yl)butanoic acid . This intermediate was further degraded by other bacterial members of appropriate microbial communities, namely Bordetella petrii and Arthrobacter sp .
2. Nootropic Drug
- Application : 2-(2-oxopyrrolidin-1-yl)butanoic acid, also known as piracetam, is a nootropic drug that has been widely used for its cognitive-enhancing effects.
- Method : It was first synthesized in 1964 by Corneliu E. Giurgea, a Romanian chemist.
- Results : It has since been studied extensively for its potential therapeutic applications.
3. Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides
- Application : The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
- Method : Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .
- Results : This method provides a convenient way to synthesize these compounds .
4. Unique Chemicals
- Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
- Method : The product is provided “as-is” without any analytical data .
- Results : The buyer assumes responsibility to confirm product identity and/or purity .
5. Levetiracetam Impurity
- Application : This compound is used as a reference standard for Levetiracetam, an antiepileptic drug .
- Method : It is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
- Results : The results would depend on the specific tests conducted .
6. Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides
- Application : The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
- Method : Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .
- Results : This method provides a convenient way to synthesize these compounds .
4. Unique Chemicals
- Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
- Method : The product is provided “as-is” without any analytical data .
- Results : The buyer assumes responsibility to confirm product identity and/or purity .
5. Levetiracetam Impurity
- Application : This compound is used as a reference standard for Levetiracetam, an antiepileptic drug .
- Method : It is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
- Results : The results would depend on the specific tests conducted .
6. Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides
- Application : The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
- Method : Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .
- Results : This method provides a convenient way to synthesize these compounds .
Safety And Hazards
The compound is classified under GHS07 and has a hazard statement of H319 . It has precautionary statements P305 + P351 + P338 . It falls under the hazard classification of Eye Irrit. 2 . It’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Eigenschaften
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDMYTORSDPYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389846 | |
| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxopyrrolidin-1-yl)butanoic acid | |
CAS RN |
6739-80-6 | |
| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



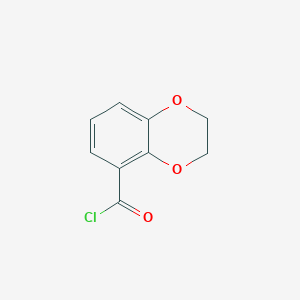
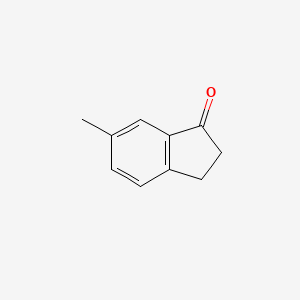
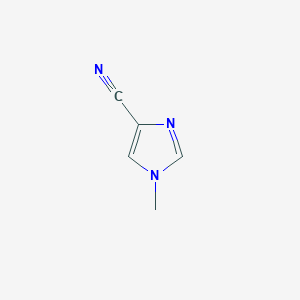
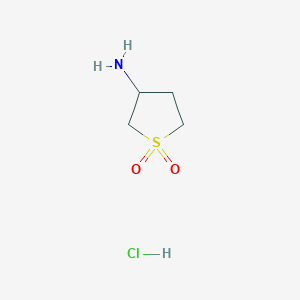
![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)
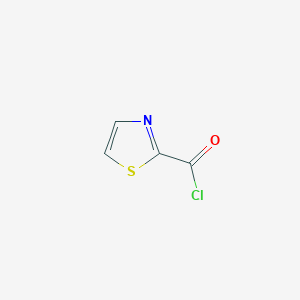
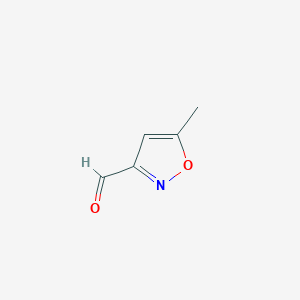
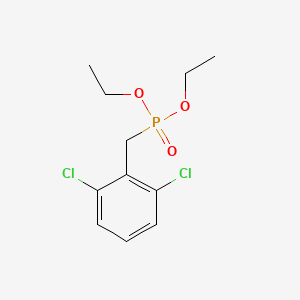
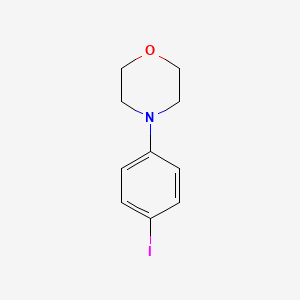
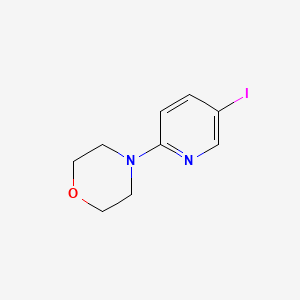
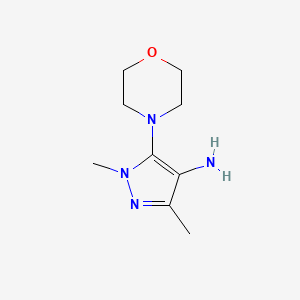
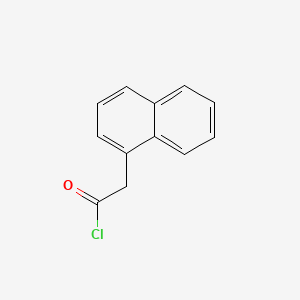
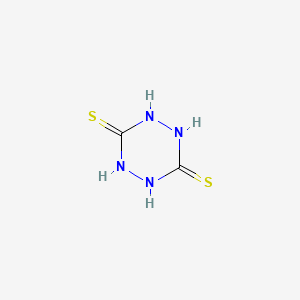
![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)